1-[(Adamantan-1-yl)methyl]-3-methylurea
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Overview
Description
1-[(Adamantan-1-yl)methyl]-3-methylurea is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure is often used in medicinal chemistry due to its unique properties, such as enhancing the lipophilicity and metabolic stability of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Adamantan-1-yl)methyl]-3-methylurea can be synthesized through a one-pot method involving the reaction of 1-(isocyanatomethyl)adamantane with methylamine. The reaction typically occurs under mild conditions, often in the presence of a solvent like dimethylformamide (DMF) and a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 1-[(Adamantan-1-yl)methyl]-3-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The urea group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The adamantane moiety can undergo oxidation to form hydroxylated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydride (NaH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the adamantane moiety.
Major Products Formed:
Substitution Reactions: Products include various substituted ureas.
Oxidation: Hydroxylated adamantane derivatives are formed.
Scientific Research Applications
1-[(Adamantan-1-yl)methyl]-3-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the production of polymers and other materials that benefit from the rigidity and stability of the adamantane structure.
Mechanism of Action
The mechanism of action of 1-[(Adamantan-1-yl)methyl]-3-methylurea involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids into diols . This inhibition can have therapeutic effects, such as reducing inflammation and pain.
Comparison with Similar Compounds
1-[(Adamantan-1-yl)methyl]-3-pyrazolyl urea: Similar in structure but contains a pyrazole ring instead of a methyl group.
1,3-Disubstituted ureas: These compounds also feature the adamantane moiety but have different substituents at the urea nitrogen atoms.
Uniqueness: 1-[(Adamantan-1-yl)methyl]-3-methylurea is unique due to its specific combination of the adamantane moiety and the methylurea group, which imparts distinct chemical and biological properties. Its stability, lipophilicity, and potential as an enzyme inhibitor make it a valuable compound in various fields of research and application.
Properties
Molecular Formula |
C13H22N2O |
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Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(1-adamantylmethyl)-3-methylurea |
InChI |
InChI=1S/C13H22N2O/c1-14-12(16)15-8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H2,14,15,16) |
InChI Key |
QAUDGCBEHSQQEV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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